![molecular formula C13H15N3O B11759967 N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a complex organic compound with a unique structure that includes a pyrazole ring substituted with methyl groups and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine typically involves the condensation of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The hydroxylamine group can participate in redox reactions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups and properties.
Cresol: A group of aromatic organic compounds with a hydroxyl group attached to a benzene ring.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Uniqueness
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the hydroxylamine group
Biological Activity
N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C12H16N4O |
Molecular Weight | 232.28 g/mol |
LogP | 2.5 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 40.5 Ų |
Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may protect cells from oxidative stress.
- Cytotoxic Effects : In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For instance, a study reported an IC50 value of 5.13 µM against C6 glioma cells, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) .
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in cancer metabolism, although specific targets remain to be fully elucidated.
Study 1: Cytotoxicity Against Cancer Cell Lines
A comprehensive investigation was conducted on the cytotoxic effects of various derivatives of pyrazole compounds, including this compound. The results indicated that this compound significantly inhibited cell proliferation in several cancer cell lines while sparing healthy cells .
Study 2: Antioxidant Properties
In a separate study assessing the antioxidant capacity of hydroxylamine derivatives, this compound was found to reduce lipid peroxidation levels in cellular models by up to 70%, suggesting its potential as a protective agent against oxidative damage .
Properties
IUPAC Name |
N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-5-4-6-12(7-9)16-11(3)13(8-14-17)10(2)15-16/h4-8,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJIQKWVQJXTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C(=N2)C)C=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.